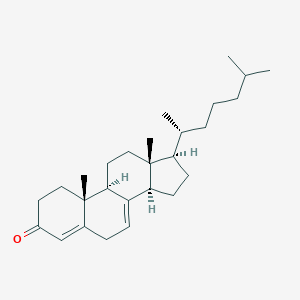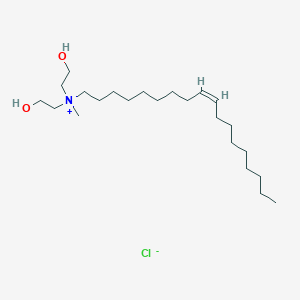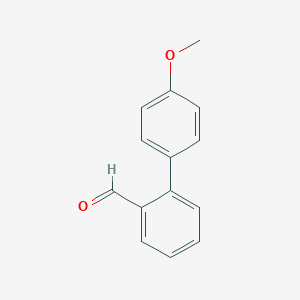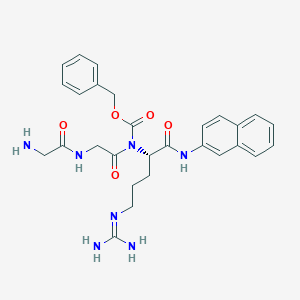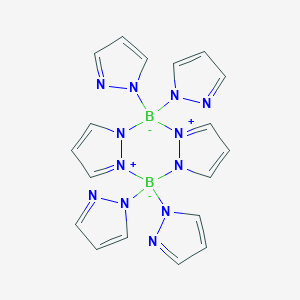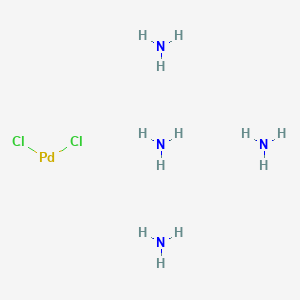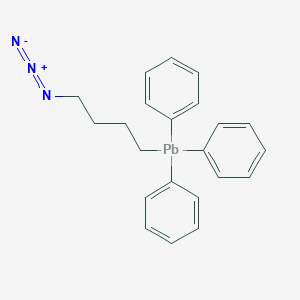
2-Butenedioic acid, 2-phenyl-, (2Z)-
Overview
Description
“2-Butenedioic acid, 2-phenyl-, (2Z)-”, also known as Phenylmaleic Acid, is a biochemical reagent . It has a molecular formula of C10H8O4 and a molar mass of 192.17 .
Molecular Structure Analysis
The molecular structure of “2-Butenedioic acid, 2-phenyl-, (2Z)-” is represented by the formula C10H8O4 . The compound has a density of 1.377±0.06 g/cm3 (Predicted) .Chemical Reactions Analysis
Specific chemical reactions involving “2-Butenedioic acid, 2-phenyl-, (2Z)-” are not available in the retrieved data. Butenedioic acid compounds are known to participate in a variety of chemical reactions, often serving as reactants in the synthesis of other complex compounds .Physical And Chemical Properties Analysis
“2-Butenedioic acid, 2-phenyl-, (2Z)-” has a predicted density of 1.377±0.06 g/cm3. It has a melting point of 107-108°C and a predicted boiling point of 347.8±21.0 °C . The compound has a pKa of 2.38±0.36 (Predicted) .Scientific Research Applications
Chemical Properties and Synthesis
2-Phenylmaleic acid, also known as (Z)-2-phenylbut-2-enedioic acid, has a molecular weight of 192.17 . It has a boiling point of 347.8°C at 760 mmHg and a melting point of 107-108°C . The synthesis of substituted N-phenylmaleimides, which includes 2-Phenylmaleic acid, can be achieved in two steps from maleic anhydride and a substituted aniline .
Role in Diels–Alder Reaction
2-Phenylmaleic acid can be used in the Diels–Alder reaction with 2,5-dimethylfuran . The Diels–Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
Phenolic Acid Classification
2-Phenylmaleic acid is a type of phenolic acid, which is one of the major classes of phenolic compounds occurring as secondary metabolites in plants . These compounds are widespread in the human diet through plant-based foods, where they contribute to sensory and functional properties .
Health Benefits
The consumption of phenolic acids, including 2-Phenylmaleic acid, has been associated with positive effects in human health, owing to their recognized biological activities such as antioxidant, anti-inflammatory, antimicrobial, antidiabetic, or anticarcinogenic .
Industrial Applications
Technological and functional properties of phenolic acids have made them interesting compounds for food, pharmaceutical, and cosmetic companies . Therefore, 2-Phenylmaleic acid could potentially be used in these industries.
Biotechnological Production
Biotechnological approaches including the construction of heterologous plant or microbial systems can be an alternative for enhancing phenolic acid production or addressing pathways toward the biosynthesis of particular target compounds . This could be applied to the production of 2-Phenylmaleic acid.
Safety and Hazards
properties
IUPAC Name |
(Z)-2-phenylbut-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNPSIAJXGEDQS-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884872 | |
| Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butenedioic acid, 2-phenyl-, (2Z)- | |
CAS RN |
16110-98-8 | |
| Record name | (2Z)-2-Phenyl-2-butenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key chemical properties of phenylmaleic acid?
A1: Phenylmaleic acid is an organic compound with the molecular formula C10H8O4. While the provided abstracts lack specific spectroscopic data, we can infer some properties based on its structure and related compounds:
Q2: What is significant about the reported "oscillating reaction" involving phenylmaleic acid?
A: Two of the provided research papers [, ] discuss a novel "oscillating reaction" for synthesizing the anhydride of phenylmaleic acid. This suggests the reaction conditions can cause cyclic changes in the reaction rate or concentration of reactants/products. Such oscillating reactions are of interest in various fields like non-linear chemical dynamics and potentially for controlling reaction selectivity. Further research would be needed to elucidate the exact mechanism and potential applications of this specific oscillating reaction.
Q3: Are there any known applications of phenylmaleic acid or its derivatives?
A: While the provided papers focus on synthesis and characterization, one paper [] mentions "semisynthetic catalytic antibodies." This suggests that phenylmaleic acid, or its derivatives, might be used in the development of catalytic antibodies, which are engineered antibodies with enzymatic activity. These catalytic antibodies have potential applications in various fields, including biocatalysis and medicine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



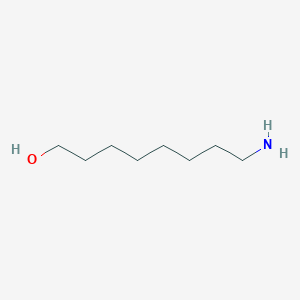
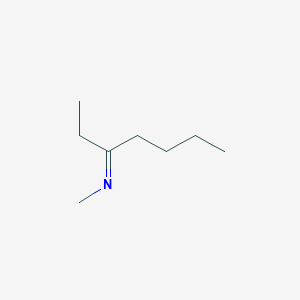

![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)

